3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
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Description
3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H19FN4O4 and its molecular weight is 386.383. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
- This compound is utilized in chemical synthesis and reactions, particularly in the formation of various derivatives. For instance, reactions involving transfer of acyl groups and the addition of 4-phenyl-1,2,4-triazoline-3,5-dione to unsaturated compounds have been explored (Bottomley, Boyd, & Monteil, 1980).
Biological Evaluation and Potential Antitumor Activity
- Novel derivatives of this compound have been synthesized and evaluated for their biological activities, particularly in the context of potential antitumor agents. This includes the study of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents (Al-Romaizan, Ahmed, & Elfeky, 2019).
Luminescent Properties and Photo-Induced Electron Transfer
- Research into the luminescent properties and photo-induced electron transfer of related naphthalimides with piperazine substituent has been conducted. This involves the study of fluorescence spectra data and the investigation of charge separation processes (Gan, Chen, Chang, & Tian, 2003).
Synthesis and Antimicrobial Activities
- The synthesis and evaluation of antimicrobial activities of related compounds, such as 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones, have been investigated. This includes studies on their antibacterial and antifungal activities (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).
Potential as Herbicide Inhibitors
- The compound has been explored in the context of herbicide innovation, particularly as inhibitors of hydroxyphenylpyruvate dioxygenase (HPPD). This includes the structure-guided discovery of silicon-containing subnanomolar inhibitors (Qu et al., 2021).
Fluorescent Ligands for Human Receptors
- Synthesis and characterization of environment-sensitive fluorescent ligands for human receptors, such as 5-HT1A receptors, with 1-arylpiperazine structure, have been conducted. This involves the study of compounds displaying high receptor affinity and fluorescence properties (Lacivita et al., 2009).
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-10-16(11(2)28-22-10)18(26)23-7-5-13(6-8-23)24-17(25)14-9-12(20)3-4-15(14)21-19(24)27/h3-4,9,13H,5-8H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDLEAYYSZLEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.